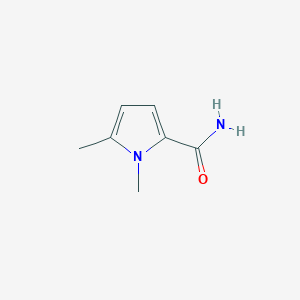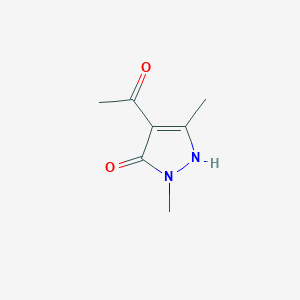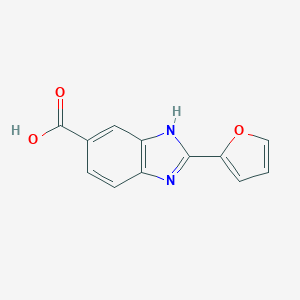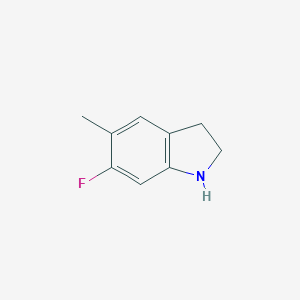![molecular formula C14H19BO3 B061092 1-[4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)fenil]etanona CAS No. 171364-81-1](/img/structure/B61092.png)
1-[4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)fenil]etanona
Descripción general
Descripción
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (1-TM-Dioxaborolane) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a boiling point of approximately 230°C and a melting point of approximately -20°C. It is soluble in organic solvents, such as dichloromethane, and has a molar mass of approximately 241.34 g/mol.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto es un intermedio importante en la síntesis orgánica . Se utiliza en la síntesis de varios compuestos biológicamente activos . Por ejemplo, se utiliza en la síntesis de N-(2-metoxí-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-3-il)ciclopropanosulfonamida .
Desarrollo de fármacos
En el campo del desarrollo de fármacos, este compuesto se utiliza como intermedio en la síntesis de fármacos como el crizotinibo . Los compuestos de ácido bórico, que incluyen este compuesto, se utilizan normalmente como inhibidores enzimáticos o fármacos de ligando específicos .
Tratamiento de tumores e infecciones microbianas
Los compuestos de ácido bórico, incluido este compuesto, se utilizan en el tratamiento de tumores e infecciones microbianas .
Sondas fluorescentes
Los compuestos de ácido bórico también se pueden utilizar como sondas fluorescentes para identificar peróxido de hidrógeno, azúcares, iones cobre y fluoruro y catecolaminas .
Construcción de portadores de fármacos sensibles a estímulos
Los enlaces de éster bórico, que este compuesto puede formar, se utilizan ampliamente en la construcción de portadores de fármacos sensibles a estímulos . Estos portadores pueden cargar fármacos anticancerígenos, insulina y genes .
Análisis cristalográficos y conformacionales
La estructura de este compuesto se puede caracterizar mediante RMN de 1H y 13C, IR, MS y difracción de rayos X de monocristal para análisis cristalográficos y conformacionales
Mecanismo De Acción
Target of Action
This compound is a derivative of boronic acid and is often used as a reagent in organic synthesis .
Mode of Action
The compound, being a boronic acid derivative, is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivatives (like our compound) react with various organic halides in the presence of a palladium catalyst to form carbon-carbon bonds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which this compound participates are crucial in the synthesis of various biologically active compounds .
Result of Action
As a boronic acid derivative, this compound doesn’t have a direct biological effect. Instead, it’s used as a building block in the synthesis of various organic compounds, some of which may have significant biological activity .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be stable under normal temperatures and pressures but may decompose under high heat . It’s also recommended to be stored under inert gas to prevent reactions with air .
Propiedades
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATKIZWNRQGSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375250 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171364-81-1 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 171364-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)
